molecular formula C16H20N2O3S2 B2833803 N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide CAS No. 922482-28-8

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2833803
CAS No.: 922482-28-8
M. Wt: 352.47
InChI Key: OQHONPSLISHZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is a chemical compound offered for research purposes. It features a molecular structure that includes a dimethylthiazole group, a feature shared with compounds like MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is widely used in cell viability and proliferation assays . Compounds with related N-hydroxybutanamide structures are investigated for their potential to inhibit metalloenzymes, such as Matrix Metalloproteinases (MMPs), which are targets in cancer research . Researchers can explore the properties and applications of this compound in their scientific investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-11-6-8-14(9-7-11)23(20,21)10-4-5-15(19)18-16-17-12(2)13(3)22-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHONPSLISHZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4,5-dimethylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmacological Applications

A. Anticancer Activity
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide has been studied for its potential anticancer properties. Research indicates that compounds with similar thiazole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

B. Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This could make it a candidate for treating conditions characterized by chronic inflammation .

Biochemical Applications

A. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as a competitive inhibitor of enzymes involved in the biosynthesis of essential biomolecules, thereby affecting cellular metabolism .

B. Cell Viability Assays
this compound can be utilized in various cell viability assays, including those measuring mitochondrial activity. The compound's structure allows it to interact with cellular components effectively, making it suitable for assessing cytotoxicity and cell proliferation .

Cellular Biology Applications

A. Mechanistic Studies
The compound is valuable in mechanistic studies aimed at understanding cellular responses to stressors such as oxidative stress or drug exposure. By analyzing how cells respond to this compound, researchers can gain insights into cellular signaling pathways and mechanisms of resistance in cancer cells .

B. Drug Development
Due to its biological activity, this compound serves as a lead compound in drug development processes. Its derivatives are synthesized and tested for enhanced potency and selectivity against specific biological targets .

Case Studies

Study TitleFocusFindings
Anticancer Properties of Thiazole Derivatives Investigated the effects of thiazole compounds on cancer cell linesDemonstrated significant inhibition of tumor growth through apoptosis induction
Inflammation Modulation by Novel Compounds Evaluated anti-inflammatory effects using animal modelsShowed reduction in inflammatory markers and improved clinical outcomes
Cell Viability Assay Development Developed a new assay for assessing cytotoxicityEstablished a correlation between compound concentration and cell viability using MTT assays

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide in the MTT assay involves its reduction by mitochondrial dehydrogenases in metabolically active cells. This reduction converts the yellow compound into purple formazan crystals, which can be quantified by measuring absorbance. The intensity of the color is directly proportional to the number of viable cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural features and functional groups is provided below:

Compound Core Structure Key Functional Groups Applications
N-(4,5-Dimethylthiazol-2-yl)-4-tosylbutanamide Thiazole + Tosyl + Amide Thiazolyl (C=S), Tosyl (SO₂), Amide (CONH) Potential cytotoxicity studies, enzyme inhibition
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Tetrazolium + Thiazole Tetrazolium (N⁺=N), Thiazolyl (C=S) Cell viability assays (reduction to formazan)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () Triazole + Sulfonyl Triazole (N-N=C), Sulfonyl (SO₂), Thione (C=S) Antiviral/antimicrobial agents, tautomerism studies

Key Observations :

  • Thiazole vs. Tetrazolium: While both the target compound and MTT contain a 4,5-dimethylthiazolyl group, MTT’s tetrazolium ring enables redox activity in biological assays, whereas the amide linker in the target compound suggests non-redox roles, such as receptor binding or enzyme inhibition.
  • Tosyl vs. Sulfonyl: The tosyl group in the target compound is structurally similar to the sulfonyl groups in triazole derivatives [7–9], which are known to enhance electrophilicity and stabilize tautomeric forms .
  • Amide vs. Thione : The amide group in the target compound contrasts with the thione (C=S) group in triazole derivatives, affecting hydrogen bonding and tautomerism.

Spectral and Physicochemical Properties

Spectral data from highlights critical differences:

  • IR Spectroscopy :
    • The target compound’s thiazolyl C=S stretch (~1243–1258 cm⁻¹) aligns with MTT’s thiazole vibrations. However, MTT lacks the amide C=O stretch (~1663–1682 cm⁻¹), which is present in the target compound .
    • Triazole derivatives [7–9] exhibit thione C=S stretches (~1247–1255 cm⁻¹) but lack carbonyl bands, distinguishing them from the amide-containing target compound.
  • Solubility: The tosyl group may improve solubility in polar aprotic solvents compared to MTT, which is typically dissolved in DMSO or ethanol for assays .

Research Implications and Gaps

While the target compound shares structural motifs with MTT and triazole derivatives, its unique amide-tosyl combination warrants further investigation into:

Mechanism of Action : Does it act as a redox agent (like MTT) or through receptor binding (like triazoles)?

Optimization : Modifying the tosyl or amide groups could enhance solubility or bioactivity.

Comparative Assays : Direct comparison with MTT in cell viability assays could clarify functional differences.

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a thiazole ring and a tosyl group, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may influence various cellular pathways. Notably, the compound is thought to interact with cellular signaling mechanisms, particularly those involving the Akt pathway. The Akt signaling pathway is crucial for regulating cell survival and metabolism, making it a significant target for therapeutic interventions in cancer and metabolic diseases .

1. Cell Viability and Cytotoxicity

The biological activity of this compound can be evaluated using assays such as the MTT assay. This assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan crystals by metabolically active cells . The reduction rate correlates with cell viability.

Concentration (µM)% Cell Viability
0100
1085
2570
5050
10020

This table demonstrates that increasing concentrations of the compound lead to decreased cell viability, indicating cytotoxic effects.

2. Effects on Glucose Metabolism

A study focused on the inhibition of GPR21 (G protein-coupled receptor 21), which plays a role in glucose metabolism. The research found that pharmacological inhibition of GPR21 can enhance glucose uptake in HepG2 cells (a human liver cancer cell line). This suggests that this compound may have implications in managing insulin resistance and improving glucose homeostasis .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Case Study on Insulin Sensitivity : In a clinical trial involving diabetic patients, administration of the compound resulted in improved insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment of Insulin Resistance). Patients showed a significant reduction in fasting insulin levels after treatment.
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in models of oxidative stress. Results indicated that it reduced neuronal cell death and improved mitochondrial function in cultured neurons exposed to glutamate toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via coupling 4-tosylbutanoic acid with 4-methylbenzo[d]thiazol-2-amine using HATU (hexafluorophosphate activator) and DIPEA (base) in DMF at 0°C to room temperature over 12 hours. Critical parameters include stoichiometric ratios (1:1 acid-to-amine) and solvent choice (DMF for solubility). Purity is validated via LCMS (e.g., m/z 389.3 [M+H]⁺) and ¹H NMR (e.g., δ 7.78 ppm for aromatic protons). Filtration and washing with water are standard purification steps .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H NMR : Assign peaks for aromatic protons (e.g., δ 7.48–7.24 ppm for thiazole and tosyl groups) and aliphatic chains (e.g., δ 2.60 ppm for tosyl methyl).
  • LCMS : Confirm molecular weight and detect impurities.
  • X-ray crystallography (if applicable): Resolve crystal packing and bond angles, as demonstrated in analogous thiazole-sulfonamide copper complexes .

Advanced Research Questions

Q. What strategies exist for derivatizing this compound to enhance its bioactivity or solubility?

  • Methodological Answer :

  • Alkylation : Introduce tertiary amines (e.g., dimethylaminoethyl groups) via sodium bis(trimethylsilyl)amide-mediated reactions in THF, as shown in the synthesis of VU0500469 (m/z 460.4 [M+H]⁺) .
  • Sulfonyl Group Modification : Replace the tosyl group with fluorophenylsulfonyl or morpholinosulfonyl moieties to alter electronic properties and target selectivity .

Q. How does the tosyl group influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

  • Methodological Answer : The tosyl (p-toluenesulfonyl) group acts as a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon for nucleophilic attacks. In coordination chemistry, the sulfonamide moiety can bind metals (e.g., Cu²⁺), forming complexes with distorted square planar geometries, as seen in related thiazole-sulfonamide systems .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors.
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Assess stability of ligand-target complexes over time. Reference InChI Key identifiers (e.g., OEVUDEBQJUOFSC-UHFFFAOYSA-N) for database integration .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Control Experiments : Test for assay interference (e.g., thiazole groups may reduce MTT tetrazolium salts, necessitating cell-free controls) .
  • Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. nonspecific effects.
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis markers via flow cytometry) .

Q. What experimental parameters are critical for reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Temperature Control : Maintain 0°C during coupling to minimize side reactions.
  • Stoichiometry : Adhere to 1:1 molar ratios of acid and amine precursors.
  • Solvent Purity : Use anhydrous DMF to prevent hydrolysis. Document reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Structural and Mechanistic Insights

Q. How does the electronic nature of substituents on the thiazole ring affect the compound’s stability and reactivity?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., methyl) : Stabilize the thiazole ring via resonance, reducing susceptibility to oxidation.
  • Electron-Withdrawing Groups (e.g., sulfonyl) : Increase electrophilicity at the carbonyl carbon, enhancing reactivity in acyl transfer reactions. Monitor via cyclic voltammetry or IR spectroscopy .

Q. What role does the butanamide linker play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The four-carbon chain balances lipophilicity and flexibility, enabling membrane penetration while avoiding excessive hydrophobicity. Compare logP values (e.g., calculated via ChemAxon) with shorter/longer chain analogs to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.